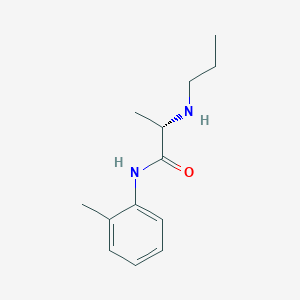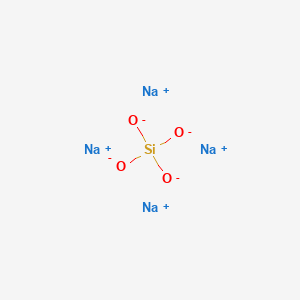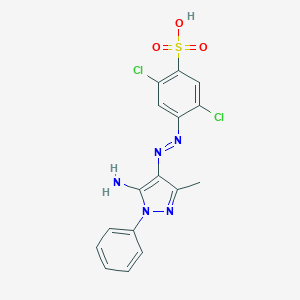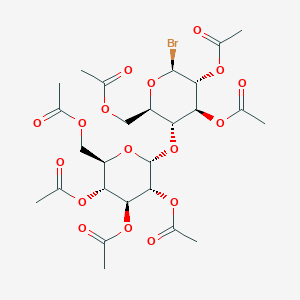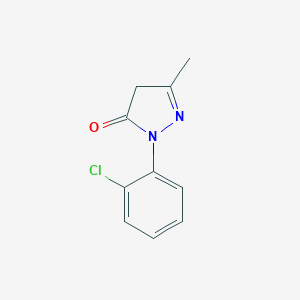
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one derivatives involves various chemical pathways, including transition metal-free methods and condensation/cyclization reactions. Kamani et al. (2019) described the synthesis of a tolylthiopyrazol bearing methyl group via N-chlorosuccinimide mediated direct sulfenylation at room temperature, a process characterized by spectroscopic techniques and X-ray diffraction studies (Kamani et al., 2019). Additionally, Prabhudeva et al. (2017) synthesized a chlorophenyl-pyrazole derivative through a condensation/cyclisation reaction, emphasizing the role of hydrochloric acid in methyl alcohol under reflux conditions for the structural proof of the title molecule (Prabhudeva et al., 2017).
Molecular Structure Analysis
X-ray crystallography is a primary tool for analyzing the molecular structure of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one derivatives. The studies reveal that these compounds crystallize in various crystal systems, with molecular geometry confirmed through spectroscopic techniques and single-crystal X-ray diffraction. For example, the compound synthesized by Kamani et al. (2019) crystallizes in the monoclinic crystal class, providing detailed insight into its structural parameters (Kamani et al., 2019).
Scientific Research Applications
Synthesis of Colored Products through Thermal Condensation : One study detailed the thermal condensation of 1-aryl/hetaryl-3-methyl-2-pyrazolin-5-ones with aromatic aldehydes, resulting in colored products like 4-arylidene-2-pyrazolin-5-ones. These were characterized using spectroscopic techniques (Basaif, 2008).
Potential Anticancer and Antimicrobial Applications : Research has been conducted on novel biologically potent heterocyclic compounds derived from pyrazoline, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, for their potential anticancer and antimicrobial activities. These compounds exhibited promising results against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Creation of Novel Compounds for Various Applications : A study highlighted the preparation of the title compound by treating 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one with certain reagents, leading to new chemical entities characterized by extensive spectroscopic data (Batezila & Holzer, 2010).
Synthesis of Pyrazoline Derivatives for Pharmacological Exploration : The synthesis and molecular docking studies of pyrazoline derivatives, such as those incorporating chlorophenyl groups, have been explored for their potential antimicrobial and anticancer properties. Some of these compounds showed higher anticancer activity compared to standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Activity of Pyrazolone Derivatives : Another study focused on synthesizing thiazolyl–pyrazolone derivatives from 3-methyl-1-thiocarbamoyl-2-pyrazolin-5-one, which were evaluated for their antioxidant activities. These derivatives showed potential as antioxidants in the ABTS Radical Cation Decolorization Assay (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
Investigation in Metal Chelates and Coordination Chemistry : Studies have also been conducted on the chelation properties of pyrazolone derivatives with metals. For instance, Schiff bases derived from pyrazolone were used to prepare chromium(III) chelates, exploring their coordination chemistry and spectral properties (Parikh & Shah, 1985).
properties
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWESERWNUIUBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065790 | |
| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one | |
CAS RN |
14580-22-4 | |
| Record name | 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14580-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014580224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





